molecular formula C19H19N3O3 B11128812 N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11128812
M. Wt: 337.4 g/mol
InChI Key: GWNXUAZRGYLYAF-UHFFFAOYSA-N
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Description

    N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: , is a synthetic organic compound.

  • Its chemical structure consists of a quinazolinone core with a 3-methoxyphenyl group attached to the nitrogen atom and a butanamide side chain.
  • The compound’s molecular formula is C₁₈H₁₈N₂O₃.
  • It may have potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. While specific methods may vary, a common approach includes the following

      Industrial Production: Information on large-scale industrial production methods is limited. research laboratories can synthesize it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

      Major Products: These reactions can yield derivatives with altered properties, such as improved solubility or bioactivity.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It may exhibit biological activity (e.g., as an enzyme inhibitor or receptor modulator).

      Biological Studies: Investigate its effects on cellular processes, signaling pathways, and gene expression.

      Chemical Biology: Assess its interactions with biomolecules (proteins, nucleic acids) and its impact on cellular function.

      Industry: It could serve as a starting material for the synthesis of other compounds.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) that interact with this compound.

      Pathways: Explore the signaling pathways affected by its binding or modulation.

      Specific Mechanisms: Unfortunately, detailed information on its mechanism of action is scarce.

  • Comparison with Similar Compounds

      Uniqueness: Compare it to related quinazolinone derivatives. Highlight any distinctive features.

      Similar Compounds: Other quinazolinones, such as , , and , share structural similarities.

    Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.

    Properties

    Molecular Formula

    C19H19N3O3

    Molecular Weight

    337.4 g/mol

    IUPAC Name

    N-(3-methoxyphenyl)-4-(4-oxoquinazolin-3-yl)butanamide

    InChI

    InChI=1S/C19H19N3O3/c1-25-15-7-4-6-14(12-15)21-18(23)10-5-11-22-13-20-17-9-3-2-8-16(17)19(22)24/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,23)

    InChI Key

    GWNXUAZRGYLYAF-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC(=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O

    Origin of Product

    United States

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